tert-Butyl 8'-bromo-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate
Description
Properties
CAS No. |
1260783-52-5 |
|---|---|
Molecular Formula |
C17H22BrN3O3 |
Molecular Weight |
396.3 g/mol |
IUPAC Name |
tert-butyl 8-bromo-4-oxospiro[1,3-dihydroquinazoline-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C17H22BrN3O3/c1-16(2,3)24-15(23)21-9-7-17(8-10-21)19-13-11(14(22)20-17)5-4-6-12(13)18/h4-6,19H,7-10H2,1-3H3,(H,20,22) |
InChI Key |
YRGBGUSOGYXHGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)NC3=C(C=CC=C3Br)C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 8’-bromo-4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Quinazoline Formation: The quinazoline moiety is often constructed through a condensation reaction between an anthranilic acid derivative and a suitable aldehyde or ketone.
Spiro Linkage Formation: The spiro linkage is introduced by reacting the piperidine and quinazoline intermediates under specific conditions that promote the formation of the spiro center.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 8’-bromo-4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Compounds with additional oxygen-containing functional groups.
Scientific Research Applications
tert-Butyl 8’-bromo-4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 8’-bromo-4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary but often include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations
Key Observations :
- Halogen Effects : Bromine in the target compound increases molecular weight and offers distinct reactivity (e.g., Suzuki coupling) compared to chlorine in JQ-0981 .
- Ring Systems: Quinazoline-dione (target) vs.
Spectral Data Comparison
Notes:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing tert-butyl 8'-bromo-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step protocols, including spirocyclization and halogenation. For bromination, reagents like N-bromosuccinimide (NBS) or bromine in acetic acid can be employed under controlled conditions (e.g., 0–25°C, inert atmosphere). Protecting groups (e.g., tert-butoxycarbonyl, Boc) are critical to preserve reactive sites during synthesis . Optimizing reaction time and solvent polarity (e.g., dichloromethane or DMF) improves yield. Post-synthesis purification via column chromatography or recrystallization is recommended.
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR identifies proton environments and spirocyclic connectivity. Aromatic protons near the bromo substituent show deshielding (δ 7.5–8.5 ppm) .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ expected for C18H22BrN3O3: 432.08 g/mol) .
- X-ray Crystallography : Resolves spirocyclic geometry and bond angles, critical for conformational analysis .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. How does the bromo substituent influence the compound’s reactivity and stability?
- Methodological Answer : The electron-withdrawing bromo group at the 8'-position increases electrophilicity at the quinazoline ring, facilitating nucleophilic substitutions (e.g., Suzuki-Miyaura coupling). Stability studies under varying pH (2–12) and thermal conditions (25–100°C) reveal degradation via dehalogenation or oxidation, requiring storage at –20°C under inert gas .
Advanced Research Questions
Q. How can bromination efficiency be optimized while minimizing side reactions in spirocyclic systems?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce radical pathways .
- Catalysis : Lewis acids like FeCl3 or AlCl3 enhance regioselectivity for bromination at the 8'-position .
- Byproduct Analysis : Monitor via LC-MS; common byproducts include di-brominated derivatives (resolved via gradient elution chromatography) .
Q. How to resolve contradictions in spectroscopic data, such as unexpected splitting in NMR signals?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Differentiates diastereotopic protons in the spirocyclic system and identifies through-space interactions .
- Dynamic NMR : Assesses conformational exchange at elevated temperatures (e.g., 40–60°C) to explain signal broadening .
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and coupling constants, cross-referenced with experimental data .
Q. What computational strategies are effective for modeling the compound’s conformational flexibility?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate in explicit solvent (e.g., water or DMSO) to study spirocyclic ring puckering and torsional barriers .
- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding modes to biological targets (e.g., kinase enzymes), guided by the bromo group’s steric and electronic effects .
Q. How to design mechanistic studies to probe biological activity against kinase targets?
- Methodological Answer :
- Enzyme Assays : Measure IC50 values using ADP-Glo™ kinase assays. Compare with fluoro/chloro analogs to establish SAR (e.g., bromo’s impact on potency) .
- Cellular Uptake : Radiolabel the compound with ³H or ¹⁴C to quantify intracellular accumulation in cancer cell lines .
- Metabolite Profiling : LC-MS/MS identifies oxidative metabolites (e.g., 4'-oxo reduction) in hepatocyte models .
Q. What safety protocols are critical for handling brominated spirocyclic compounds?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
- Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before aqueous disposal .
- Exposure Monitoring : Air sampling for bromine vapor (OSHA PEL: 0.1 ppm) using colorimetric detector tubes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
